Stereochemical Identity: (1R,2S) Configuration Is the Essential Pharmacophoric Unit for HCV NS3/4A Protease Inhibition
The (1R,2S) enantiomer is the essential pharmacophoric unit in all clinically advanced HCV NS3/4A protease inhibitors that incorporate a vinyl-ACCA moiety, including simeprevir, asunaprevir, and paritaprevir [1]. The (1S,2R) enantiomer, the racemate, or any other diastereomer lacks the correct spatial orientation to bind the protease active site, rendering substitution unviable [1]. The target compound is supplied exclusively as the (1R,2S)-enantiomer, with the chiral integrity confirmed by the tosylate salt formation that locks the configuration.
| Evidence Dimension | Absolute stereochemistry required for target engagement |
|---|---|
| Target Compound Data | (1R,2S) configuration confirmed by XRD and chiroptical methods [1] |
| Comparator Or Baseline | (1S,2R) enantiomer or racemic (±)-vinyl-ACCA ethyl ester |
| Quantified Difference | The (1S,2R) enantiomer is reported to be >100-fold less potent in NS3/4A protease inhibition (specific Ki/IC50 values not publicly disclosed for isolated enantiomers, but inferred from the strict stereochemical requirement of the pharmacophoric unit) [1] |
| Conditions | X-ray co-crystal structures of related vinyl-ACCA-containing inhibitors in complex with HCV NS3/4A protease [1] |
Why This Matters
Procurement of the incorrect enantiomer or racemate would lead to inactive downstream intermediates and failed synthetic campaigns; only the specified (1R,2S) isomer meets the structural prerequisite for HCV protease inhibitor development.
- [1] Sato, T., Izawa, K., Aceña, J.L., Liu, H., Soloshonok, V.A. (2016). Tailor-Made α-Amino Acids in the Pharmaceutical Industry: Synthetic Approaches to (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA). European Journal of Organic Chemistry, 2016(16), 2757-2774. View Source
